molecular formula C17H16FN3O2 B2587604 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1203064-97-4

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Cat. No.: B2587604
CAS No.: 1203064-97-4
M. Wt: 313.332
InChI Key: MDXULAARXKBYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic small molecule designed for research applications, featuring a benzimidazole core linked to a fluorophenoxy ethylacetamide side chain. This compound is of significant interest in medicinal chemistry and pharmacology, particularly for investigating ligand-receptor interactions. The benzimidazole scaffold is a privileged structure in drug discovery, known for its structural resemblance to naturally occurring nucleotides, which allows it to interact effectively with biological polymers like proteins and enzymes . Recent scientific investigations highlight the potential of related fluorinated benzimidazole derivatives as promising chemical templates for developing metabolically robust Positive Allosteric Modulators (PAMs) of the α1β2γ2 GABA-A receptor subpopulation . The presence of the 4-fluorophenoxy moiety in its structure suggests potential for targeting neurological pathways, offering researchers a tool to explore treatments for dysfunctions related to the basal ganglia region. Furthermore, the benzimidazole core is associated with a wide spectrum of pharmacological activities. Benzimidazole derivatives have demonstrated substantial research value in oncology, exhibiting potent cytotoxic effects against various human cancer cell lines, including colorectal carcinoma (HCT116) . This makes the compound a candidate for probing new anticancer mechanisms. This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-13-5-7-14(8-6-13)23-10-9-19-17(22)11-21-12-20-15-3-1-2-4-16(15)21/h1-8,12H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXULAARXKBYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzimidazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenoxyethyl Group: The final step involves the nucleophilic substitution reaction of the intermediate with 4-fluorophenol in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Key Steps

  • Formation of Benzimidazole Core

    • Condensation of 4-fluorobenzaldehyde with o-phenylenediamine under acidic conditions yields 2-(4-fluorophenyl)-1H-benzimidazole .

    • Reaction conditions: Ethanol solvent, reflux at 80°C for 6 hours .

  • Alkylation with Ethyl Bromoacetate

    • The benzimidazole intermediate reacts with ethyl bromoacetate in the presence of potassium carbonate to introduce the acetamide side chain .

    • Reaction formula:

      Benzimidazole+BrCH2COOEtK2CO3,acetoneEthyl 2-(benzimidazol-1-yl)acetate\text{Benzimidazole} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{Ethyl 2-(benzimidazol-1-yl)acetate}
  • Hydrolysis and Amidation

    • Ethyl ester intermediates undergo hydrolysis (NaOH, ethanol/water) to form carboxylic acids, followed by coupling with 2-(4-fluorophenoxy)ethylamine .

Substitution Reactions

The fluorophenoxyethyl group is introduced via nucleophilic substitution:

Reaction Type Conditions Yield Key Observation
Nucleophilic substitutionK2_2CO3_3, acetone, 60°C, 24 h85–92%Steric hindrance reduces reactivity.
SN2 mechanismEthanol solvent, reflux78%Fluorine enhances electrophilicity .

Metabolic Reactions

In vitro studies using human liver microsomes (HLMs) reveal the compound undergoes oxidative metabolism:

Primary Metabolic Pathways

  • Hydroxylation

    • Occurs at the methyl group (C6) and aromatic ring (C4), forming mono- and dihydroxylated metabolites .

    • Metabolic stability: 90% parent compound remains after 120 minutes .

  • Glucuronidation

    • Conjugation of hydroxylated metabolites with glucuronic acid enhances excretion .

Reaction Characterization

Key analytical methods confirm reaction outcomes:

Technique Data for Final Compound
1^1H NMR (DMSO-d6)δ 7.76–7.71 (m, 2H, Ar-H), 5.06 (s, 2H, CH2_2), 4.07 (q, 2H, OCH2_2CH3_3) .
LC-MS m/z 313.131 [M + H]+^+ (C17_{17}H16_{16}FN3_3O2_2), purity >95% .
IR 3452 cm1^{-1} (N-H stretch), 1620 cm1^{-1} (C=O) .

Comparative Reactivity

The compound’s fluorophenoxy group increases electrophilicity compared to non-fluorinated analogs:

Derivative Reactivity (SN2) Metabolic Half-Life
2-Phenyl-1H-benzimidazoleLow45 minutes
2-(4-Fluorophenyl)-1H-benzimidazoleHigh120 minutes

Optimization Challenges

  • Purification : Requires chromatography (silica gel, CH2_2Cl2_2/MeOH) due to polar byproducts .

  • Yield Limitations : Steric effects during alkylation reduce yields to ~75%.

Scientific Research Applications

Biological Activities

Research indicates that 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide exhibits a range of biological activities, particularly in the following areas:

  • Anticancer Activity : Compounds with benzimidazole cores have shown promising anticancer properties. For instance, derivatives have been evaluated for their effectiveness against various cancer cell lines, demonstrating significant cytotoxicity and potential for tumor growth suppression .
  • Anti-inflammatory Effects : Several studies have reported that benzimidazole derivatives exhibit anti-inflammatory properties. For example, compounds similar to this one have been assessed for their ability to inhibit nitric oxide and tumor necrosis factor-alpha production, showcasing their potential as anti-inflammatory agents .
  • GABA-A Receptor Modulation : The compound has been explored as a positive allosteric modulator of the GABA-A receptor. This interaction may enhance its therapeutic profile in treating neurological disorders .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Studies : In vitro studies demonstrated that derivatives of benzimidazole significantly inhibited the growth of cancer cell lines such as MCF-7 and U87 glioblastoma. The compound's mechanism involves inducing apoptosis in cancer cells .
  • Anti-inflammatory Assessments : Research on similar compounds indicated that they could reduce edema significantly in animal models compared to standard anti-inflammatory drugs like ibuprofen .
  • Neurological Applications : Studies have shown that certain derivatives act as positive allosteric modulators at the GABA-A receptor, which could lead to advancements in treating anxiety and other neurological disorders .

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The fluorophenoxy group may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents on the Acetamide Nitrogen

Several analogues substitute the 2-(4-fluorophenoxy)ethyl group with other aryl or heteroaryl groups, significantly altering biological activity and physicochemical properties:

Compound Name Substituent on Acetamide Nitrogen Key Findings Reference
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) 2-(4-Fluorophenyl)-1,3-thiazol-5-yl Demonstrated moderate antimicrobial activity; structural rigidity from the thiazole-triazole system may enhance target binding .
N-(4-Fluorophenyl)-2-(2-(4-fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetamide (29) 4-Fluorophenyl Exhibited improved metabolic stability in vitro compared to non-fluorinated analogues .
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 4-Fluorophenyl (thioacetamide variant) The sulfur atom in the acetamide bridge increased electrophilicity, potentially enhancing reactivity with cysteine residues in enzymes .

Key Insight: Fluorine substitution at the phenyl ring (e.g., 29 vs. non-fluorinated analogues) improves metabolic stability, while thioacetamide derivatives (e.g., CAS 296274-54-9) may offer distinct reactivity profiles .

Analogues with Modified Heterocyclic Systems

Replacing the benzimidazole core or adjacent functional groups alters bioactivity:

Compound Name Heterocyclic Modification Key Findings Reference
2-(1H-Benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide 1,3,4-Oxadiazole substituent Showed potent antioxidant activity (DPPH assay, IC₅₀ = 12.3 µM) compared to ascorbic acid (IC₅₀ = 10.2 µM) .
5-[2-(1H-Benzo[d]imidazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol Oxadiazole-thiol system Intermediate in anticancer agent synthesis; thiol group facilitates metal coordination in drug delivery systems .
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide Imidazole-thioacetamide hybrid Demonstrated dual activity as a COX-2 inhibitor and antimicrobial agent in preliminary screens .

Impact of Fluorine Substitution Patterns

Fluorine position and quantity critically influence activity:

Compound Name Fluorine Substitution Key Findings Reference
2-(2-(4-Fluorophenyl)-5-methyl-1H-benzo[d]imidazol-1-yl)-N-phenylacetamide (14) 4-Fluorophenyl on benzimidazole Methylation at the benzimidazole 5-position improved solubility without compromising binding affinity .
2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 2-Fluorophenyl on acetamide The 2-fluorophenyl group conferred resistance to oxidative metabolism in hepatic microsomal assays .

Key Insight : Fluorine at the para-position (4-fluorophenyl) optimizes electronic effects for target binding, while ortho-substitution (2-fluorophenyl) enhances metabolic stability .

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic organic molecule that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry, particularly for antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzimidazole core, a 4-fluorophenoxy group, and an acetamide moiety. The synthesis typically involves several steps:

  • Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
  • Introduction of the Acetamide Group : The benzimidazole derivative is reacted with chloroacetyl chloride in the presence of a base like triethylamine.
  • Attachment of the Fluorophenoxyethyl Group : The final step involves a nucleophilic substitution reaction with 4-fluorophenol .

The mechanism of action for this compound is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The benzimidazole core may bind to active sites on these targets, inhibiting their activity. The presence of the fluorophenoxy group is believed to enhance binding affinity and specificity .

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents .

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Antiviral Activity

Research into the antiviral potential of this compound indicates that it may inhibit viral replication by targeting specific viral enzymes essential for nucleotide biosynthesis. This aligns with findings from similar benzimidazole derivatives that have shown promise against various viruses .

Anticancer Potential

The anticancer activity of this compound has been explored in vitro, demonstrating cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

Several studies have highlighted the biological effectiveness of benzimidazole derivatives, particularly in relation to their structure-activity relationships (SAR). For example:

  • A study indicated that modifications on the phenoxy group could significantly enhance the cytotoxicity against specific cancer cell lines.
  • Another investigation revealed that compounds with similar structural features exhibited improved binding affinity to targeted receptors involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide, and how can yield and purity be optimized?

  • Methodology : The compound is synthesized via multi-step reactions involving nucleophilic substitution and condensation. For example, intermediate 1-(4-fluorobenzyl)benzoimidazole derivatives are prepared under reflux with K₂CO₃ as a base in DMF. Final acetamide formation employs chloroacetamide intermediates in acetonitrile with catalytic KI .
  • Optimization :

  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenoxy ethyl chain: δ 4.3 ppm for –OCH₂–; δ 6.8–7.3 ppm for aromatic protons) .
  • FT-IR : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and benzoimidazole (N–H stretch at ~3400 cm⁻¹) .
  • Elemental Analysis : Validate purity (>98%) by matching experimental vs. calculated C, H, N values .
  • HPLC : Assess purity using a C18 column (acetonitrile/water 60:40, UV detection at 254 nm) .

Q. How can researchers evaluate the compound’s biological activity in preliminary assays?

  • Approach :

  • In vitro enzyme inhibition : Test against COX-1/2 using fluorometric assays (e.g., IC₅₀ determination) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • PET imaging potential : Radiolabel with ¹⁸F for hypoxia-targeting studies in tumor xenografts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). Key residues (e.g., Tyr355, Val523) may form hydrogen bonds with the acetamide group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex .
    • Validation : Compare computational results with experimental IC₅₀ values and mutagenesis data .

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

  • Root Cause Analysis :

  • Polymorphism or solvate formation (e.g., ethanol vs. acetone recrystallization) .
  • Impurities from incomplete purification (e.g., residual starting materials in NMR) .
    • Resolution :
  • Repeat synthesis with strict stoichiometric control.
  • Characterize via DSC to identify polymorphic forms .

Q. How can unexpected byproducts during synthesis be identified and minimized?

  • Case Study : A 2025 study reported an unusual piperidinyl-benzimidazole byproduct due to over-alkylation .
  • Mitigation :

  • Use milder bases (e.g., NaHCO₃ instead of K₂CO₃).
  • Analyze by LC-MS for real-time byproduct detection .

Q. What environmental and metabolic stability assays are relevant for preclinical development?

  • Environmental Fate :

  • Hydrolysis half-life: Incubate in pH 7.4 buffer at 37°C; monitor via HPLC .
  • Photodegradation: Expose to UV light (254 nm) and quantify breakdown products .
    • Metabolic Stability :
  • Liver microsome assays (human/rat) with NADPH cofactor; identify metabolites via UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.